molecular formula C6H6BrN3O B14855156 N-(2-Bromopyrimidin-4-YL)acetamide

N-(2-Bromopyrimidin-4-YL)acetamide

Cat. No.: B14855156
M. Wt: 216.04 g/mol
InChI Key: UVZDDBCQCAZJQN-UHFFFAOYSA-N
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Description

N-(2-Bromopyrimidin-4-YL)acetamide: is a heterocyclic organic compound with the molecular formula C6H6BrN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromopyrimidin-4-YL)acetamide typically involves the bromination of pyrimidine derivatives followed by acetamidation. One common method involves the reaction of 2-bromopyrimidine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours, followed by purification through chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromopyrimidin-4-YL)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aminopyrimidine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(2-Bromopyrimidin-4-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromopyrimidin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyrimidin-2-yl)acetamide
  • 2-(6-Bromopyrimidin-4-yl)ethanenitrile

Uniqueness

N-(2-Bromopyrimidin-4-YL)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

N-(2-bromopyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6BrN3O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H,8,9,10,11)

InChI Key

UVZDDBCQCAZJQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)Br

Origin of Product

United States

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